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molecular formula C4H8N4O B2821806 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine CAS No. 1428960-88-6

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine

Cat. No. B2821806
M. Wt: 128.135
InChI Key: GQHPEGRGFVYWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359344B2

Procedure details

1-(methoxymethyl)-4-nitro-1H-1,2,3-triazole (5.517 g, 34.891 mmol), zinc powder (22.697 g, 349.185 mmol) and ammonium chloride (18.678 g, 349.187 mmol) were added successively into a mixed solvent of methanol (100 mL) and tetrahydrofuran (100 mL), and stirred for 18 hours. The insoluble was removed by suction filtration. After concentration, 1-(methoxymethyl)-4-amino-1H-1,2,3-triazole was obtained as 3.56 g of a brown-yellow oil, at a yield of 79.6%.
Name
1-(methoxymethyl)-4-nitro-1H-1,2,3-triazole
Quantity
5.517 g
Type
reactant
Reaction Step One
Quantity
18.678 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
22.697 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][N:4]1[CH:8]=[C:7]([N+:9]([O-])=O)[N:6]=[N:5]1.[Cl-].[NH4+].CO>[Zn].O1CCCC1>[CH3:1][O:2][CH2:3][N:4]1[CH:8]=[C:7]([NH2:9])[N:6]=[N:5]1 |f:1.2|

Inputs

Step One
Name
1-(methoxymethyl)-4-nitro-1H-1,2,3-triazole
Quantity
5.517 g
Type
reactant
Smiles
COCN1N=NC(=C1)[N+](=O)[O-]
Name
Quantity
18.678 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
22.697 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble was removed by suction filtration
CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COCN1N=NC(=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.6%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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